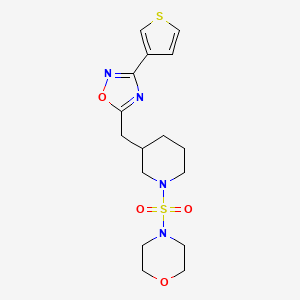
N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as 2-(thiophen-2-yl)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-one, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound is a synthetic cannabinoid that has been studied for its effects on the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.
Wirkmechanismus
The mechanism of action of N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide involves its interaction with the endocannabinoid system, specifically the CB1 and CB2 receptors. This compound acts as a partial agonist of the CB1 receptor, which is primarily found in the central nervous system, and the CB2 receptor, which is primarily found in the immune system.
Biochemical and Physiological Effects:
N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. This compound has also been shown to modulate various physiological processes, including appetite, mood, and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide in lab experiments include its high potency and selectivity for the CB1 and CB2 receptors, which allows for more precise manipulation of the endocannabinoid system. However, limitations of this compound include its potential toxicity and the lack of long-term safety data.
Zukünftige Richtungen
There are several potential future directions for research on N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide. One area of interest is the development of more selective and potent analogs of this compound for use in medicinal chemistry. Another area of interest is the investigation of the effects of this compound on various physiological processes, including immune function and metabolism. Additionally, further research is needed to determine the long-term safety and potential side effects of this compound.
In conclusion, N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide is a synthetic cannabinoid that has gained attention in the scientific community for its potential applications in various fields. This compound has been studied for its effects on the endocannabinoid system, and has shown promise as a therapeutic agent for various diseases. Further research is needed to fully understand the potential of this compound and its analogs.
Synthesemethoden
The synthesis of N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide involves the reaction of N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamidethiophenecarboxylic acid with cyclopentanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with phenethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c20-17(19-13-10-15-7-2-1-3-8-15)18(11-4-5-12-18)16-9-6-14-21-16/h1-3,6-9,14H,4-5,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIJGAUINJHDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2939970.png)
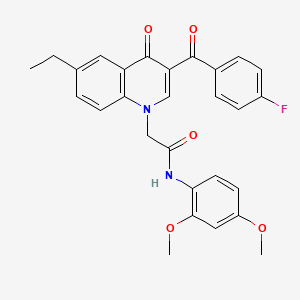
![3-[2-(4-chlorophenoxy)phenyl]propanoic Acid](/img/structure/B2939973.png)
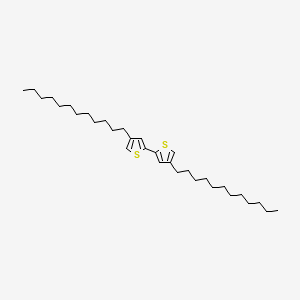
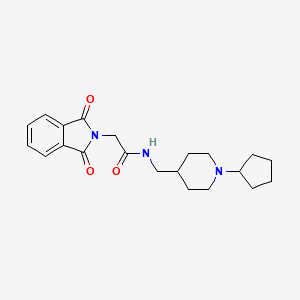
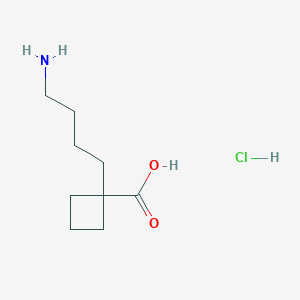
![2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2939983.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide](/img/structure/B2939985.png)
![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2939986.png)

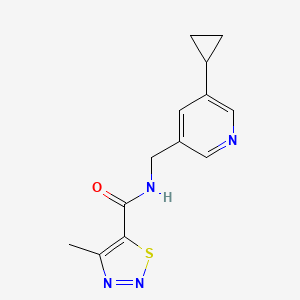
![2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2939990.png)
